![molecular formula C15H10FNOS B4411245 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol](/img/structure/B4411245.png)
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol
Übersicht
Beschreibung
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol, also known as TH-302, is a novel hypoxia-activated prodrug. It is a promising candidate for cancer treatment due to its ability to selectively target hypoxic areas in tumors.
Wirkmechanismus
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol is a prodrug that is activated by hypoxia, which is a common characteristic of solid tumors. In hypoxic conditions, this compound is metabolized to release bromo-isophosphoramide mustard (Br-IPM), a cytotoxic agent that induces DNA damage and cell death. The activation of this compound is mediated by the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1), which is upregulated in hypoxic conditions.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces tumor growth and metastasis in animal models. This compound has a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, it can cause bone marrow suppression and gastrointestinal toxicity at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol is a valuable tool for studying hypoxia in tumors and developing new cancer treatments. It can be used to identify hypoxic regions in tumors and evaluate the efficacy of hypoxia-targeted therapies. However, this compound is a prodrug that requires hypoxic conditions for activation, which can be challenging to replicate in vitro. Additionally, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and toxicity.
Zukünftige Richtungen
There are several future directions for 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol research. One direction is to develop new hypoxia-activated prodrugs that are more potent and selective. Another direction is to investigate the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, this compound can be used to study the role of hypoxia in cancer progression and metastasis. Finally, this compound can be used to develop new imaging techniques for detecting hypoxic regions in tumors.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol has been extensively studied in preclinical and clinical trials for its efficacy in cancer treatment. It has shown promising results in various types of cancer, including pancreatic, breast, lung, and prostate cancer. This compound is particularly effective in hypoxic areas of tumors, which are resistant to traditional chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of other cancer treatments when used in combination.
Eigenschaften
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNOS/c16-12-7-3-1-5-10(12)15-17-13(9-19-15)11-6-2-4-8-14(11)18/h1-9,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRMXEMGXMXNQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.